4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Overview
Description
“4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for the formation of acyclic, carbocyclic, and both five- and six-membered heterocyclic derivatives. These heterocycles are crucial in the development of new pharmaceuticals and materials with specific properties .
Biological Activity
The dimethylaminomethylene group within the compound’s structure is of particular interest in medicinal chemistry. It can be used to create biologically active molecules that may act as intermediates in the synthesis of drugs or as probes in biochemical assays .
Electrosynthesis of Amides
Amides are ubiquitous in biological systems and are extensively used in the pharmaceutical industry. The compound can undergo electrosynthesis to form amides, providing a greener and more sustainable pathway for amide synthesis .
Organic Synthesis Reactions
Due to the presence of the ester functional group, this compound can participate in various organic reactions, including hydrolysis, alcoholysis, and aminolysis. These reactions are fundamental in organic synthesis, leading to the production of carboxylic acids, different esters, and amides, respectively .
properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBCHMKZXJMBT-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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